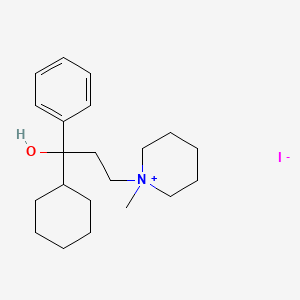
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a muscarinic antagonist that crosses the blood-brain barrier. It is primarily used in the treatment of drug-induced extrapyramidal disorders and parkinsonism . This compound is known for its ability to modulate neurotransmitter activity in the central nervous system.
准备方法
The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidinium ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl and phenyl groups: These groups are introduced via alkylation reactions.
Hydroxylation: The hydroxyl group is introduced through a controlled oxidation reaction.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
化学反应分析
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study neurotransmitter pathways and receptor activity in the central nervous system.
Medicine: It is used in the treatment of neurological disorders, particularly those involving motor function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with muscarinic receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter involved in motor control. This inhibition helps to alleviate symptoms of extrapyramidal disorders and parkinsonism .
相似化合物的比较
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can be compared with other muscarinic antagonists such as:
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
Procyclidine: Another muscarinic antagonist used in the treatment of Parkinson’s disease. It has a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific structure, which allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system .
属性
CAS 编号 |
6856-43-5 |
|---|---|
分子式 |
C21H34INO |
分子量 |
443.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YKZFNZSNUCCJKU-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















